1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
Description
Properties
IUPAC Name |
7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5/c1-17-16-21(27-14-12-26(13-15-27)20-10-6-7-11-20)28-23(24-17)22(18(2)25-28)19-8-4-3-5-9-19/h3-5,8-9,16,20H,6-7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCAQPCRZSXATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCC4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formylated acetophenones under reflux conditions. The reaction is often assisted by catalysts such as potassium hydrogen sulfate (KHSO₄) in aqueous media .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure for developing new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity and selectivity against specific targets.
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes, particularly those involved in cancer pathways. For example, it has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound may induce cell cycle arrest in cancer cells, making it a candidate for cancer therapy.
Neurological Applications
The compound's interaction with AAK1 (Adaptor Associated Kinase 1) suggests potential applications in treating neurological disorders. AAK1 is involved in clathrin-mediated endocytosis, and its inhibition could influence synaptic vesicle recycling and receptor-mediated endocytosis, which are critical processes in neuronal function.
The biological activity of 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine has been evaluated through various studies:
| Study | Activity | MIC (µM) | Cell Line | Toxicity |
|---|---|---|---|---|
| Study 1 | Antibacterial against E. coli | 0.21 | HaCat | Low |
| Study 2 | Antifungal against Candida spp. | Not specified | Balb/c 3T3 | Low |
| Study 3 | Inhibition of AAK1 | Not applicable | Not applicable | Low |
These studies indicate that the compound possesses significant antibacterial and antifungal properties while maintaining a favorable safety profile.
Case Studies and Experimental Data
Several experimental studies have focused on the compound's efficacy and mechanism of action:
Case Study 1: Antibacterial Activity
In vitro studies demonstrated that derivatives of this compound effectively inhibited the growth of E. coli at a minimum inhibitory concentration (MIC) of 0.21 µM. This suggests potential utility in developing new antibiotics.
Case Study 2: Antifungal Activity
Another study explored the antifungal properties against various Candida species. While specific MIC values were not disclosed, the compound exhibited promising results warranting further investigation.
Case Study 3: Mechanism of Action
Molecular docking studies have elucidated the binding interactions between the compound and AAK1, highlighting critical hydrogen bonds and hydrophobic interactions essential for its inhibitory effects.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active site of CDK2, blocking its activity and preventing the phosphorylation of downstream targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The pyrazolo[1,5-a]pyrimidine scaffold is versatile, with substituent variations dictating pharmacological profiles. Below is a comparative analysis of key analogues:
Substituent-Driven Activity Trends
- Position 3 (Pyrazole Ring) : The 3-phenyl group in the target compound is critical for receptor binding, as analogues with unsubstituted or smaller groups (e.g., methyl) show reduced activity .
- Position 7 (Pyrimidine Ring) :
- Piperazine derivatives : Cyclopentyl substitution (target compound) vs. morpholine () or pyridinyl () alters solubility and target selectivity. Morpholine analogues exhibit higher polarity, favoring aqueous solubility but reduced membrane permeability .
- Glycohybrids : Triazole-linked sugars () enhance antitumor activity but introduce synthetic complexity.
- Position 2/5 (Pyrimidine Ring) : Methyl groups (target compound) improve metabolic stability compared to halogenated or trifluoromethyl substituents (), which may increase toxicity .
Biological Activity
1-Cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C19H22N4 |
| Molecular Weight | 306.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit activity against several receptors and enzymes, including:
- Cannabinoid Receptors : The compound acts as an inverse agonist at cannabinoid receptor type 1 (CB1), which is implicated in appetite regulation and metabolic processes. This mechanism may contribute to its potential as an anti-obesity agent .
- Kinase Inhibition : Recent studies indicate that the compound may inhibit specific kinases associated with viral infections, suggesting a role in antiviral therapies .
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit significant antitumor activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of cell signaling pathways .
Antibacterial and Antifungal Properties
The compound also shows promise as an antibacterial and antifungal agent. In a series of experiments, it was evaluated against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations .
Case Studies
- Antitumor Efficacy : A study involving the synthesis of related compounds showed that certain derivatives had IC50 values in the micromolar range against human cancer cell lines. The mechanism involved the disruption of cellular proliferation pathways .
- Antiviral Activity : In a study focusing on dengue virus inhibition, the compound was found to effectively reduce viral replication in human primary cells, highlighting its potential in treating viral infections .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-ketoesters) to construct the pyrazolo[1,5-a]pyrimidine core under reflux conditions in polar aprotic solvents like DMF .
Piperazine Substitution : Introduction of the cyclopentyl-piperazine moiety via nucleophilic aromatic substitution (SNAr) at position 7 of the pyrazolo-pyrimidine core. This step often requires catalytic bases like K₂CO₃ in anhydrous THF .
Purification : Column chromatography or crystallization from hexane/ethyl acetate mixtures to isolate the final product.
- Key Tools : Reaction progress is monitored via TLC, and structural confirmation is achieved through ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 150–160 ppm for pyrimidine carbons) verify substituent positions and core structure .
- Elemental Analysis : Combustion analysis (C, H, N) confirms stoichiometric ratios within ±0.4% of theoretical values .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for sterically hindered substituents like the cyclopentyl group .
Advanced Research Questions
Q. How do substituents on the pyrazolo[1,5-a]pyrimidine core influence the compound's biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Phenyl Group (Position 3) : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as seen in kinase inhibition assays .
Dimethyl Groups (Positions 2,5) : Reduce metabolic degradation by sterically blocking CYP450 oxidation .
Piperazine-Cyclopentyl Motety : Modulates solubility and bioavailability; cyclopentyl enhances membrane permeability compared to linear alkyl chains .
- Experimental Design : Parallel synthesis of analogs with systematic substituent variations, followed by in vitro cytotoxicity (MTT assay) and target-binding studies (SPR or ITC) .
Q. What experimental strategies can resolve contradictions in biological activity data between similar derivatives?
- Methodological Answer :
- Comparative Profiling : Use identical cell lines (e.g., HEK293 or HeLa) and standardized protocols (e.g., IC₅₀ determination) to minimize variability .
- Metabolic Stability Assays : LC-MS analysis of hepatic microsome stability identifies derivatives prone to rapid clearance, explaining discrepancies in vivo vs. in vitro activity .
- Molecular Dynamics Simulations : Predict binding affinities to targets like DPP-IV or EGFR, reconciling unexpected activity trends .
Q. What are the challenges in optimizing reaction yield during the introduction of the cyclopentyl group to the piperazine moiety?
- Methodological Answer :
- Steric Hindrance : The bulky cyclopentyl group slows SNAr kinetics. Solutions include:
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
- Microwave-assisted synthesis (80–100°C, 30 min) improves reaction efficiency by 20–30% compared to conventional heating .
- Byproduct Formation : Competing N-alkylation is minimized by pre-activating the pyrazolo-pyrimidine core with BF₃·Et₂O .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 forecast logP, BBB permeability, and CYP450 interactions. For example, replacing the cyclopentyl group with a tetrahydropyran ring reduces logP from 3.8 to 2.9, enhancing solubility .
- Docking Studies : AutoDock Vina identifies optimal binding poses for derivatives in complex with targets like PARP1, prioritizing compounds with ΔG < −9 kcal/mol .
Data Contradiction Analysis
Q. How to address conflicting reports on the cytotoxicity of piperazine-containing pyrazolo-pyrimidines?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values across a wider concentration range (0.1–100 µM) to identify biphasic effects .
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
- Redox Interference Testing : Measure ROS generation (DCFH-DA assay) to confirm cytotoxicity is not artifactually inflated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
